Cas no 2648902-03-6 (rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole)

rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
- 2648902-03-6
- EN300-7459270
-
- Inchi: 1S/C8H12ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h6,8H,1-5H2/t6-,8-/m1/s1
- InChI Key: HMOGHSMTHWPUDW-HTRCEHHLSA-N
- SMILES: ClCC1[C@H]2CCCC[C@H]2ON=1
Computed Properties
- Exact Mass: 173.0607417g/mol
- Monoisotopic Mass: 173.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 21.6Ų
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7459270-0.1g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis |
2648902-03-6 | 95% | 0.1g |
$152.0 | 2023-05-30 | |
Enamine | EN300-7459270-2.5g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis |
2648902-03-6 | 95% | 2.5g |
$1034.0 | 2023-05-30 | |
Enamine | EN300-7459270-1.0g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis |
2648902-03-6 | 95% | 1g |
$528.0 | 2023-05-30 | |
Enamine | EN300-7459270-5.0g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis |
2648902-03-6 | 95% | 5g |
$1530.0 | 2023-05-30 | |
1PlusChem | 1P028H2S-10g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
2648902-03-6 | 95% | 10g |
$2867.00 | 2024-05-08 | |
Enamine | EN300-7459270-0.5g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole, cis |
2648902-03-6 | 95% | 0.5g |
$407.0 | 2023-05-30 | |
1PlusChem | 1P028H2S-500mg |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
2648902-03-6 | 95% | 500mg |
$565.00 | 2024-05-08 | |
1PlusChem | 1P028H2S-2.5g |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
2648902-03-6 | 95% | 2.5g |
$1340.00 | 2024-05-08 | |
1PlusChem | 1P028H2S-250mg |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
2648902-03-6 | 95% | 250mg |
$320.00 | 2024-05-08 | |
1PlusChem | 1P028H2S-50mg |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
2648902-03-6 | 95% | 50mg |
$182.00 | 2024-05-08 |
rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole Related Literature
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
Research Briefing on rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole (CAS: 2648902-03-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly those with benzoxazole scaffolds. One such compound, rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole (CAS: 2648902-03-6), has garnered attention due to its potential applications in drug discovery and development. This research briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its chloromethyl-substituted hexahydrobenzoxazole structure, has been investigated for its role as a versatile intermediate in organic synthesis. Recent studies have demonstrated its utility in the construction of complex molecular architectures, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory disorders. The stereochemistry of the compound, specifically the (3aR,7aR) configuration, has been shown to influence its binding affinity to certain biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's potential as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators. The chloromethyl group was found to facilitate selective functionalization, enabling the synthesis of analogs with enhanced pharmacokinetic properties. Preliminary in vitro assays revealed that certain derivatives exhibited promising activity in modulating GABAergic signaling, suggesting potential applications in the treatment of anxiety and epilepsy.
Another notable application of rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole lies in its use as a building block for the synthesis of covalent inhibitors. A recent publication in ACS Chemical Biology highlighted its incorporation into proteolysis-targeting chimeras (PROTACs), where the chloromethyl group served as a reactive handle for targeted protein degradation. This approach has shown efficacy in preclinical models of cancer, particularly in targeting oncogenic proteins that are traditionally considered "undruggable."
Despite these promising developments, challenges remain in optimizing the compound's stability and selectivity. Current research efforts are focused on improving synthetic methodologies to enhance yield and purity, as well as exploring novel derivatization strategies to expand its utility in drug discovery. Collaborative initiatives between academic and industrial researchers are expected to drive further innovations in this area, potentially leading to the development of new therapeutic agents based on this scaffold.
In conclusion, rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features and reactivity profile make it a valuable tool for the design and synthesis of bioactive molecules. Ongoing research will likely uncover additional therapeutic opportunities, further solidifying its role in the advancement of chemical biology and pharmaceutical sciences.
2648902-03-6 (rac-(3aR,7aR)-3-(chloromethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole) Related Products
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 5587-61-1(Triisocyanato(methyl)silane)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)




